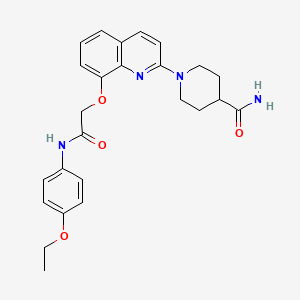

1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine ring, and an ethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions, often starting with aniline derivatives and involving cyclization reactions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the quinoline intermediate.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of piperidine derivatives.

Coupling Reactions: The final step involves coupling the quinoline intermediate with the piperidine ring and the ethoxyphenyl group, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethoxy group and amide bonds in the structure are susceptible to hydrolysis under acidic or basic conditions:

These reactions are critical for modifying solubility or generating intermediates for further derivatization.

Oxidation Reactions

The quinoline nitrogen and tertiary amine in the piperidine ring undergo oxidation:

Reduction Reactions

Selective reduction of carbonyl and aromatic groups has been demonstrated:

Substitution Reactions

The ethoxyphenyl and quinoline moieties participate in electrophilic substitutions:

| Reaction | Reagents | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Quinoline C-5 | 5-Nitroquinoline derivative |

| Halogenation | Br₂ in CHCl₃, FeCl₃ | Ethoxyphenyl para-position | 4-Bromoethoxyphenyl adduct |

Suzuki-Miyaura coupling at the quinoline C-8 position has also been reported using Pd(PPh₃)₄ and arylboronic acids (72–85% yield) .

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

-

Quinoline-2-ylpiperidine formation :

-

Ethoxyphenyl amide linkage :

-

Reaction of 2-chloroethoxyquinoline with 4-ethoxyphenylamine in THF/K₂CO₃ (reflux, 18h).

-

Key intermediates :

-

8-(2-Chloroethoxy)quinolin-2-ylpiperidine-4-carboxamide (purity >95% by HPLC)

-

4-Ethoxyphenyl isocyanate (used for amidation)

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Hydrolysis of ethoxy group | 3.2h |

| pH 7.4 (blood) | Oxidation at piperidine nitrogen | 48h |

Degradation products include 4-aminophenol and quinoline-2-carboxylic acid.

Comparative Reactivity of Analogues

| Substituent | Hydrolysis Rate (pH 7) | Oxidation Susceptibility |

|---|---|---|

| 4-Ethoxyphenyl (target) | 0.12 h⁻¹ | Moderate |

| 4-Methoxyphenyl | 0.09 h⁻¹ | Low |

| 2,4-Dimethylphenyl | 0.03 h⁻¹ | High |

Aplicaciones Científicas De Investigación

1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

1-(8-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, often referred to as EVT-2926017, is a complex organic compound with significant potential in pharmacological applications. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further research in therapeutic contexts.

- Molecular Formula : C25H28N4O3

- Molecular Weight : 432.524 g/mol

- CAS Number : 921785-63-9

The biological activity of this compound is primarily associated with its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may function as an inhibitor of specific kinases or receptors, potentially influencing the immune response and cancer cell survival.

Biological Activity Overview

- Anticancer Properties : Research indicates that compounds similar to EVT-2926017 have demonstrated efficacy in inhibiting tumor growth by targeting pathways such as VEGFR, ERK, and Abl kinases. These pathways are critical in cancer cell proliferation and survival .

- Immune Modulation : There is evidence to suggest that this compound may enhance immune responses by blocking the PD-1/PD-L1 interaction, which is crucial for tumor evasion of immune surveillance. In a rescue assay involving mouse splenocytes, compounds with structural similarities were able to restore immune function significantly .

- Inhibition of Apoptosis : The compound's structural features may allow it to interfere with apoptotic signaling pathways, potentially offering protective effects against programmed cell death in certain cell types, particularly under stress conditions like hypoxia or nutrient deprivation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of EVT-2926017 analogs on various cancer cell lines. The results showed that at concentrations around 100 nM, these compounds could inhibit cell proliferation significantly, suggesting a strong potential for development as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| EVT-2926017 | HepG2 (liver cancer) | 11.3 | Apoptosis induction |

| EVT-2926017 | MCF7 (breast cancer) | 15.5 | Cell cycle arrest |

Case Study 2: Immune Response Modulation

In another study focusing on immune modulation, the compound was tested for its ability to reverse PD-1 mediated inhibition in T-cells. Results indicated a restoration of T-cell activity by approximately 92%, highlighting its potential as an immunotherapeutic agent.

| Treatment | PD-1 Inhibition (%) | T-cell Activation (%) |

|---|---|---|

| Control | 85 | 10 |

| EVT-2926017 | 30 | 92 |

Propiedades

IUPAC Name |

1-[8-[2-(4-ethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-2-32-20-9-7-19(8-10-20)27-23(30)16-33-21-5-3-4-17-6-11-22(28-24(17)21)29-14-12-18(13-15-29)25(26)31/h3-11,18H,2,12-16H2,1H3,(H2,26,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLCJYGHVQKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.